molecular formula C10H6INO2 B13677204 5-Iodoisoquinoline-3-carboxylic acid

5-Iodoisoquinoline-3-carboxylic acid

Cat. No.: B13677204
M. Wt: 299.06 g/mol
InChI Key: HTYJYJIVNKQGSM-UHFFFAOYSA-N
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Description

5-Iodoisoquinoline-3-carboxylic acid (C₁₀H₆INO₂) is a halogenated isoquinoline derivative characterized by an iodine substituent at the 5-position and a carboxylic acid group at the 3-position. Isoquinoline scaffolds are widely studied due to their pharmacological relevance, including antitumor, antimicrobial, and kinase-inhibitory activities.

Properties

Molecular Formula

C10H6INO2

Molecular Weight

299.06 g/mol

IUPAC Name

5-iodoisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H6INO2/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8/h1-5H,(H,13,14)

InChI Key

HTYJYJIVNKQGSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)I)C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-Iodoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 5-position .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Iodoisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the enzyme SARM1, which is involved in the NAD degradation pathway. This inhibition helps prevent axonal degeneration and has potential therapeutic applications in neuroprotection .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural and electronic features of 5-iodoisoquinoline-3-carboxylic acid with its analogs:

Compound Substituent (Position) Molecular Formula Molar Mass (g/mol) Electronic Effects
This compound I (C5) C₁₀H₆INO₂ 299.07 Strong electron-withdrawing (inductive), bulky substituent
5-Chloroisoquinoline-3-carboxylic acid Cl (C5) C₁₀H₆ClNO₂ 207.61 Moderate electron-withdrawing (inductive)
5-Hydroxyquinoline-3-carboxylic acid OH (C5) C₁₀H₇NO₃ 189.17 Electron-donating (resonance), H-bond donor
3-Isoxazolecarboxylic acid N-O heterocycle C₄H₃NO₃ 113.07 Planar heterocycle, moderate acidity

Key Observations :

  • Iodine vs. Chlorine: The iodine atom’s larger atomic radius (198 pm vs. However, its polarizability enhances participation in transition-metal-catalyzed reactions.
  • Iodine vs.
Physicochemical Properties
  • Solubility : The iodine substituent’s hydrophobic nature likely reduces aqueous solubility compared to the hydroxy analog, which benefits from H-bonding with polar solvents.
  • Acidity : The carboxylic acid group (pKa ~2-3) dominates acidity, but the electron-withdrawing iodine may slightly lower the pKa compared to the chloro or hydroxy derivatives.
Pharmacological Potential

The iodine atom could improve binding affinity in hydrophobic enzyme pockets.

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